Methyl-(4-nitro-pyridin-2-ylmethyl)-amine
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Overview
Description
Methyl-(4-nitro-pyridin-2-ylmethyl)-amine is an organic compound characterized by a pyridine ring substituted with a nitro group and a methylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl-(4-nitro-pyridin-2-ylmethyl)-amine typically involves the nitration of a pyridine derivative followed by the introduction of a methylamine group. One common method involves the nitration of 2-methylpyridine to form 4-nitro-2-methylpyridine, which is then reacted with formaldehyde and methylamine under acidic conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl-(4-nitro-pyridin-2-ylmethyl)-amine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The methylamine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
Oxidation: 4-amino-2-methylpyridine derivatives.
Reduction: Various reduced forms of the original compound.
Substitution: Substituted pyridine derivatives with different functional groups.
Scientific Research Applications
Methyl-(4-nitro-pyridin-2-ylmethyl)-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl-(4-nitro-pyridin-2-ylmethyl)-amine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The methylamine group can form hydrogen bonds and electrostatic interactions with target proteins, influencing their function and activity.
Comparison with Similar Compounds
Similar Compounds
- 2-[[(4-Nitro-3-Methyl-2-Pyridinyl)-2-Methyl]Thio]-1H-Benzimidazole
- (4-Nitro-pyridin-2-yl)-methylamine hydrochloride
Uniqueness
Methyl-(4-nitro-pyridin-2-ylmethyl)-amine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
N-methyl-1-(4-nitropyridin-2-yl)methanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O2/c1-8-5-6-4-7(10(11)12)2-3-9-6/h2-4,8H,5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUTTYTGLNBIAPW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=NC=CC(=C1)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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